

Inophyllum E: A Technical Guide on its Discovery, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Inophyllum E*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum E is a naturally occurring 4-phenylcoumarin first isolated from the leaves of *Calophyllum inophyllum*. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its cytotoxic and antimicrobial effects. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction and History

Inophyllum E belongs to a class of neoflavonoids known as 4-phenylcoumarins, which are characteristic secondary metabolites of the genus *Calophyllum*. The initial discovery and characterization of **Inophyllum E** were reported in 1972 by Kawazu and his team as part of an investigation into the piscicidal constituents of *Calophyllum inophyllum* leaves.^[1] In this seminal work, **Inophyllum E** was identified as the cis-isomer of Inophyllum C.^[1] Subsequent phytochemical studies have reported its presence in other parts of *C. inophyllum*, including the nuts and root bark, as well as in other *Calophyllum* species such as *Calophyllum tacamahaca*.^[2]

The early interest in **Inophyllum E** stemmed from its potent piscicidal activity.^[1] However, more recent research has unveiled a broader spectrum of biological activities, including cytotoxic and antimicrobial properties, suggesting its potential for further investigation in drug discovery programs.^{[2][3]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₂ O ₅	^[1]
Molecular Weight	402.44 g/mol	^[1]
Melting Point	149-151 °C	^[1]
Optical Rotation	[α] _D ²⁰ +70° (c 1.2, chloroform)	^[1]
UV λ _{max} (Ethanol)	240 (sh), 257 (sh), 266, 302 nm	^[1]
IR (Nujol) ν _{max}	1727 cm ⁻¹ (unsaturated δ-lactone), 1688 cm ⁻¹ (aryl ketone)	^[1]

Experimental Protocols

Isolation of Inophyllum E from Calophyllum inophyllum Leaves

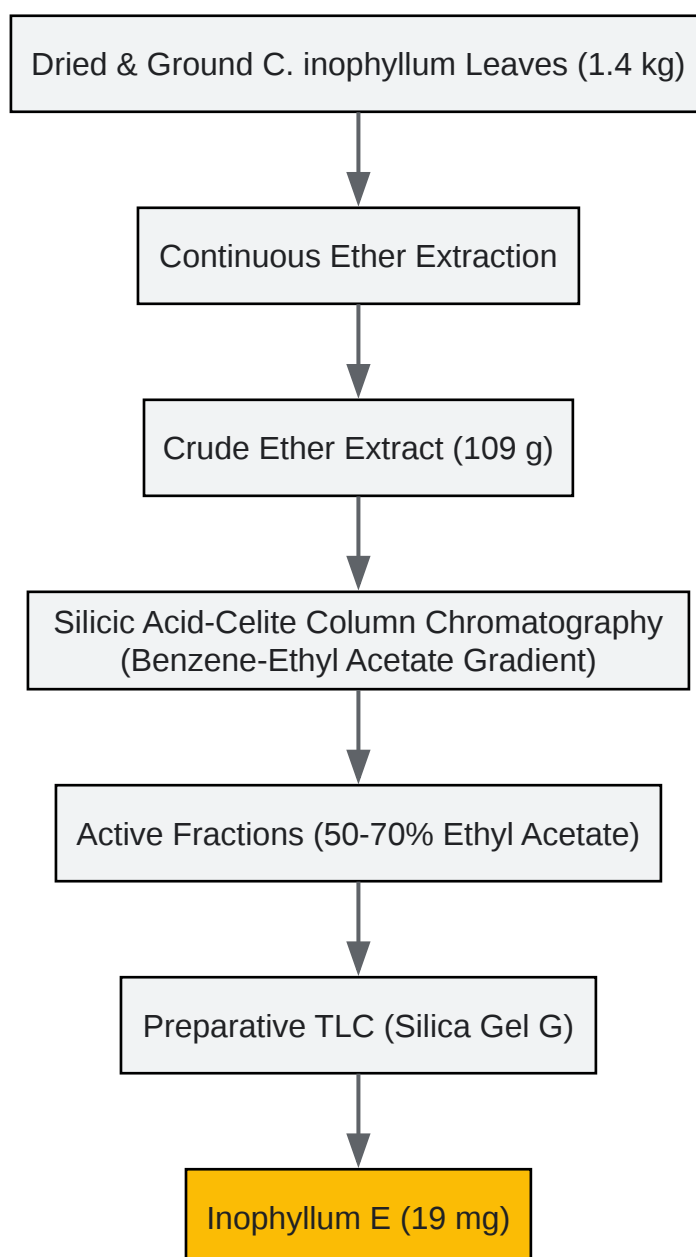
The following protocol is based on the method described by Kawazu et al. (1972).^[1]

3.1.1. Extraction

- Dried and ground leaves of *Calophyllum inophyllum* (1.4 kg) are continuously extracted with ether.
- The ether extract is concentrated to yield a crude extract (109 g).

3.1.2. Chromatographic Separation

- The crude ether extract is subjected to column chromatography on silicic acid-Celite, eluting with a stepwise gradient of benzene containing increasing proportions of ethyl acetate.
- Fractions eluted with 50-70% ethyl acetate, which show piscicidal activity, are collected.
- These active fractions are further purified by preparative thin-layer chromatography (TLC) on silica gel G to afford **Inophyllum E** (19 mg).



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Figure 1. Experimental workflow for the isolation of **Inophyllum E**.

Structure Elucidation

The structure of **Inophyllum E** was elucidated using a combination of spectroscopic techniques, including UV, IR, and Proton Magnetic Resonance (PMR) spectroscopy, and by comparison with its trans-isomer, Inophyllum C.[1] The key distinguishing feature in the PMR spectrum is the coupling constant between the protons at C-10 and C-11, which is 3.7 Hz in **Inophyllum E**, indicating a cis configuration, compared to 11.5 Hz in Inophyllum C (trans configuration).[1]

Cytotoxicity Assay

The following is a general protocol for determining the cytotoxic activity of **Inophyllum E** against cancer cell lines, based on the methodology described by N'Gandeu et al. (2023).

- **Cell Culture:** Human cancer cell lines (e.g., HepG2, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** **Inophyllum E**, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTT or resazurin assay. The absorbance is measured using a microplate reader.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activities

Cytotoxic Activity

Inophyllum E has demonstrated significant cytotoxic activity against various cancer cell lines.

Cell Line	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
HepG2 (human hepatocarcinoma)	10.3 ± 0.9	25.6	
HT29 (human colon adenocarcinoma)	15.3 ± 1.2	38.0	
KB (human oral epidermoid carcinoma)	-	-	[2]

Note: The study by Yimdjo et al. (2004) reported cytotoxic activity of fractions containing **Inophyllum E** against KB cells but did not provide a specific IC₅₀ value for the pure compound. [2]

Antimicrobial Activity

Inophyllum E has been reported to possess antibacterial and antifungal properties. One study indicated that it is more potent than its isomer, Inophyllum C, against a range of bacteria and fungi.[3] While specific MIC values for the pure compound are not extensively reported, a study on extracts containing **Inophyllum E** demonstrated its activity.[4]

Organism	Activity	Reference
Staphylococcus aureus	Active	[3]
Pseudomonas aeruginosa	Active	[3]
Candida albicans	Active	[3]

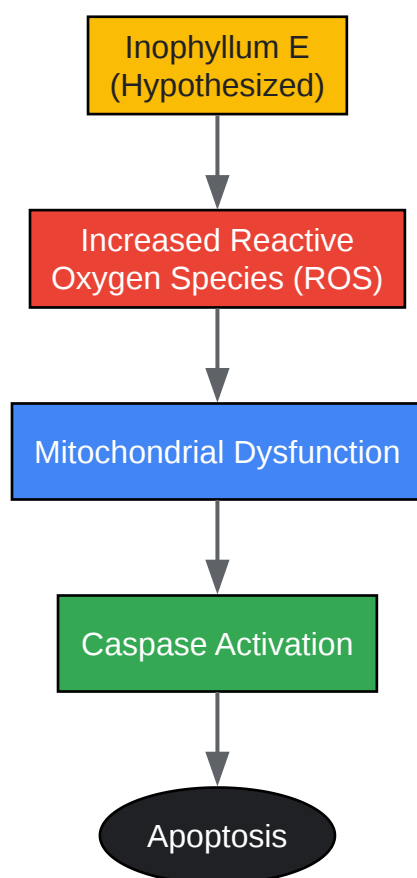
Further research is required to determine the precise minimum inhibitory concentrations (MICs) of pure **Inophyllum E** against a broader panel of microorganisms.

Potential Mechanism of Action

The precise molecular mechanisms underlying the biological activities of **Inophyllum E** are not yet fully elucidated. However, studies on crude extracts of Calophyllum inophyllum, which

contain **Inophyllum E** among other bioactive compounds, provide some insights into its potential mode of action, particularly in the context of its anticancer effects.

Research on a *C. inophyllum* fruit extract has suggested that it can induce apoptosis in cancer cells through the mitochondrial pathway.[5] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.



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Figure 2. Hypothesized apoptotic pathway induced by **Inophyllum E**.

It is important to note that this pathway is extrapolated from studies on crude extracts and requires experimental validation for pure **Inophyllum E**.

Conclusion and Future Perspectives

Inophyllum E, a 4-phenylcoumarin from *Calophyllum inophyllum*, has demonstrated promising cytotoxic and antimicrobial activities. Its unique chemical structure and potent biological effects make it an interesting candidate for further investigation in the development of new therapeutic agents. Future research should focus on:

- Elucidating the specific molecular targets and signaling pathways modulated by **Inophyllum E**.
- Conducting comprehensive in vivo studies to evaluate its efficacy and safety.
- Exploring synthetic strategies to produce **Inophyllum E** and its analogs for structure-activity relationship studies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of **Inophyllum E**'s therapeutic potential.

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